3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide
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Overview
Description
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 3rd and 4th positions of the benzene ring, a furan ring attached to the propan-2-yl group, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzoyl chloride and 1-(furan-2-yl)propan-2-amine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3,4-dichlorobenzoyl chloride is added dropwise to a solution of 1-(furan-2-yl)propan-2-amine in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the amide group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]amine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions between benzamides and biological targets such as enzymes and receptors.
Materials Science: It can be utilized in the synthesis of novel materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound can serve as a tool for probing biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets. The amide linkage allows it to form hydrogen bonds with proteins, potentially inhibiting their function. The furan ring can interact with hydrophobic pockets in enzymes or receptors, enhancing its binding affinity. The chlorine atoms may also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
3,4-dichlorobenzamide: Lacks the furan ring, making it less versatile in terms of biological activity.
N-[1-(furan-2-yl)propan-2-yl]benzamide: Lacks the chlorine atoms, which may reduce its reactivity.
3,4-dichloro-N-(propan-2-yl)benzamide: Lacks the furan ring, which may affect its binding properties.
Uniqueness
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide is unique due to the presence of both the furan ring and the chlorine atoms, which enhance its chemical reactivity and potential biological activity. The combination of these structural features makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3,4-dichloro-N-[1-(furan-2-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9(7-11-3-2-6-19-11)17-14(18)10-4-5-12(15)13(16)8-10/h2-6,8-9H,7H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVFGLFZMRRNPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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